(2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid
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Description
(2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C21H21NO5 and its molecular weight is 367.401. The purity is usually 95%.
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Mechanism of Action
Target of Action
Fmoc-Hyp(Me)-OH, also known as Fmoc-trans-4-methoxy-L-proline or (2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid residues that make up the peptide chain .
Mode of Action
The compound operates through a process known as Fmoc solid-phase peptide synthesis (SPPS) . In this process, the C-terminal amino acid residue of the target peptide is attached to an insoluble support via its carboxyl group . The α-amino group is initially masked with a temporary protecting group, which is then removed . An excess of the second amino acid is introduced, with the carboxy group of this amino acid being activated for amide bond formation . After coupling, excess reagents are removed by washing and the protecting group is removed from the N-terminus of the dipeptide, prior to the addition of the third amino acid residue .
Biochemical Pathways
The biochemical pathway primarily affected by Fmoc-Hyp(Me)-OH is the peptide synthesis pathway . The compound aids in the construction of a peptide chain on an insoluble solid support, which has several benefits: it allows for the separation of intermediate peptides from soluble reagents and solvents, many of the operations are amenable to automation, excess reagents can be employed to help drive reactions to completion, and physical losses can be minimized as the peptide remains attached to the support throughout the synthesis .
Pharmacokinetics
For instance, the stability of the compound under the conditions of peptide synthesis is crucial .
Result of Action
The result of Fmoc-Hyp(Me)-OH’s action is the successful synthesis of a peptide chain . It’s important to note that by-products arising from either incomplete reactions, side reactions, or impure reagents will accumulate on the resin during chain assembly and contaminate the final product .
Action Environment
The action of Fmoc-Hyp(Me)-OH is influenced by various environmental factors. Furthermore, the compound’s stability to repeated treatments used for Fmoc deprotection is crucial for the success of the synthesis .
Properties
IUPAC Name |
(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-26-13-10-19(20(23)24)22(11-13)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEFBAHAZRPPFE-YJYMSZOUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244132-31-8 |
Source
|
Record name | (2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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